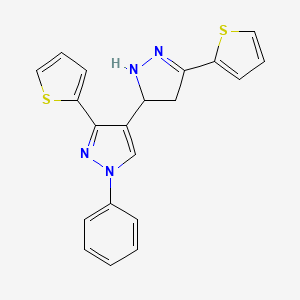
1'-Phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles. This compound is characterized by its unique structure, which includes a phenyl group and two thiophene rings attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with thiophene-2-carbaldehyde can lead to the formation of intermediate compounds, which are then subjected to further cyclization to yield the desired bipyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule with properties such as antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be compared with other similar compounds, such as:
1,3,5-Triphenyl-2-pyrazoline: Known for its MAO inhibitory activities.
5-(4-chlorophenyl)-1-thiocarbamoyl-3-(thiophen-2-yl)-2-pyrazoline: Exhibits antimicrobial properties.
5-(4-chlorophenyl)-1-carbamoyl-3-(thiophen-2-yl)-2-pyrazoline: Also known for its antimicrobial activities.
The uniqueness of 1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
876747-45-4 |
|---|---|
Molecular Formula |
C20H16N4S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-phenyl-3-thiophen-2-yl-4-(3-thiophen-2-yl-4,5-dihydro-1H-pyrazol-5-yl)pyrazole |
InChI |
InChI=1S/C20H16N4S2/c1-2-6-14(7-3-1)24-13-15(20(23-24)19-9-5-11-26-19)16-12-17(22-21-16)18-8-4-10-25-18/h1-11,13,16,21H,12H2 |
InChI Key |
SLPTUSPAPSRBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
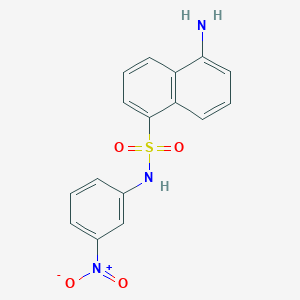
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
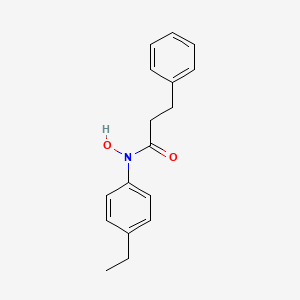
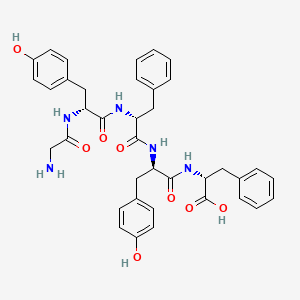
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
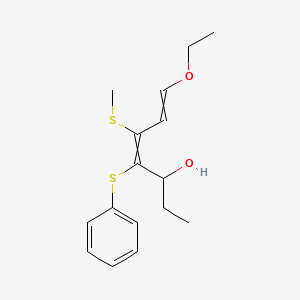

![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
